O=C (OC (C) (C)C)NC1 (CCNC1)C (OC)=O
. Its empirical formula is C11H20N2O4
and it has a molecular weight of 244.29
. 54 °C
.
The compound (3R,5S)-5-[(tert-Butyloxycarbonylamino)methyl]pyrrolidine-3-ol is a chiral pyrrolidine derivative characterized by a hydroxymethyl group and a tert-butyloxycarbonyl protecting group on the amino functionality. Pyrrolidine derivatives are significant in medicinal chemistry due to their presence in various bioactive compounds and their potential therapeutic applications.
This compound can be synthesized through various organic chemistry methods, including multi-component reactions such as the Ugi reaction, which allows for the rapid assembly of diverse structures. The synthesis of pyrrolidine derivatives has been extensively studied, highlighting their importance in drug discovery and development.
The compound falls under the category of pyrrolidine derivatives, which are cyclic amines known for their versatility in biological activity. Specifically, it is classified as an amino alcohol, given its hydroxyl group attached to the pyrrolidine ring.
The synthesis of (3R,5S)-5-[(tert-Butyloxycarbonylamino)methyl]pyrrolidine-3-ol can be approached through several methodologies:
The reaction conditions typically involve solvents like dimethylformamide or acetonitrile under reflux or microwave-assisted conditions to enhance reaction rates. Monitoring through thin-layer chromatography can help ensure completion.
The molecular structure of (3R,5S)-5-[(tert-Butyloxycarbonylamino)methyl]pyrrolidine-3-ol features:
The molecular formula is , with a molar mass of approximately 239.31 g/mol. The stereochemistry is crucial for its biological activity, with specific configurations at the C-3 and C-5 positions influencing its interaction with biological targets.
The compound can participate in various chemical reactions:
Reactions involving this compound often require careful control of pH and temperature to avoid degradation or unwanted side reactions. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are essential for characterizing reaction products.
The mechanism of action for compounds like (3R,5S)-5-[(tert-Butyloxycarbonylamino)methyl]pyrrolidine-3-ol typically involves interaction with biological targets such as enzymes or receptors. The hydroxymethyl group may play a role in hydrogen bonding or ionic interactions with active sites, influencing enzymatic activity or receptor binding affinity.
Studies have shown that pyrrolidine derivatives can act on various pathways, including those involved in cell signaling and apoptosis regulation, making them candidates for drug development against diseases like cancer .
The construction of the stereodefined pyrrolidine scaffold in (3R,5S)-5-[(tert-butyloxycarbonylamino)methyl]pyrrolidine-3-ol employs enantioselective methodologies to establish its two chiral centers. A prominent approach utilizes L-proline-catalyzed aldol reactions to generate β-hydroxy ketones with high enantiomeric excess (>95% ee). This strategy, exemplified by the synthesis of related pyrrolidinone intermediates, involves the condensation of pivalaldehyde with acetone under organocatalytic conditions to yield a chiral β-hydroxy ketone precursor [1] [4]. Subsequent diastereoselective reduction using sodium borohydride (NaBH₄) achieves the requisite (3R,5S) configuration via chelation control, yielding the syn-diol derivative with >10:1 diastereoselectivity [4]. Alternative routes exploit decarboxylative alkylation of pyroglutamic acid derivatives, where chiral-pool starting materials ensure absolute stereocontrol. For instance, ethoxycarbonylation followed by alkylation and hydrolysis/decarboxylation sequences furnish the pyrrolidine core with retention of stereochemistry at C3 and C5 [1].
Table 1: Stereoselective Methods for Pyrrolidine Scaffold Assembly
Method | Key Reagents/Conditions | Stereoselectivity | Yield |
---|---|---|---|
Proline-catalyzed aldol | L-Proline (20 mol%), acetone, RT | >95% ee | 75–80% |
Diastereoselective reduction | NaBH₄, MeOH, −20°C | >10:1 dr (3R,5S) | 85–90% |
Decarboxylative alkylation | Ethyl chloroformate, alkyl bromide, LiOH | >99% ee retained | 65–70% |
The Boc group serves dual roles in synthesizing the target compound: it shields the primary amine during functionalization and enhances solubility for purification. Boc-protection of the aminomethyl group is optimally performed using tert-butyl chloroformate in dichloromethane with triethylamine as a base at 0°C, achieving near-quantitative yields without epimerization . Critical to this step is the maintenance of low temperatures (−10°C to 0°C) to suppress di-Boc byproduct formation. For the pyrrolidine nitrogen, Boc installation employs tert-butyl dicarbonate (Boc₂O) under mild basic conditions (NaHCO₃), selectively protecting the secondary amine while preserving the C3-hydroxy group [5]. A key limitation arises when handling Boc-protected intermediates under acidic conditions: the C3-hydroxy substituent in (3R,5S)-5-[(tert-butyloxycarbonylamino)methyl]pyrrolidine-3-ol renders it susceptible to dehydration if exposed to strong acids (e.g., TFA), leading to Δ³-pyrroline impurities [4]. Consequently, neutral workup protocols (e.g., aqueous NaHCO₃ washes) are mandated post-protection.
Leighton’s silane reagents enable efficient intramolecular hydrosilylation for constructing complex pyrrolidine substructures under mild conditions. In the context of (3R,5S)-5-[(tert-butyloxycarbonylamino)methyl]pyrrolidine-3-ol, this method facilitates the formation of the pyrrolidine ring from acyclic precursors with exceptional stereofidelity. A modified protocol employs Leighton’s (Ph₂SiH₂)₂ reagent (0.3 equiv) with platinum catalysis (Pt(dvs), 50 ppm) in toluene at 60°C, achieving complete conversion in 12 hours [4]. This strategy circumvents harsh conditions (e.g., high-temperature cyclizations or acidic/basic media) that promote epimerization at C3 or C5. For multikilogram production, continuous-flow reactors enhance reproducibility by ensuring precise control over reaction parameters (temperature, residence time), yielding the bicyclic silane intermediate in >90% yield and >99% ee. Subsequent oxidative cleavage (H₂O₂, NaHCO₃) releases the pyrrolidine-3-ol scaffold without erosion of stereochemical integrity [4].
Side-chain functionalization at C5 of the pyrrolidine core employs two dominant strategies: Grignard addition and ring-closing metathesis (RCM), each with distinct advantages in scalability and stereocontrol.
Table 2: Comparison of Side-Chain Elaboration Methods
Parameter | Grignard Addition | RCM/Hydrogenation |
---|---|---|
Diastereoselectivity | 5:1–8:1 dr | >20:1 dr (post-hydrogenation) |
Temperature | −78°C | 40–45°C (RCM); RT (H₂) |
Catalyst/Cost | Low (MgBr₂) | High (Grubbs II, Pd/C) |
Yield | 60–70% | 75–85% |
Scalability | Limited by cryogenics | Suitable for continuous processing |
Optimization Insight: Hybrid strategies resolve limitations; for example, RCM generates the unsaturated core, while stereoselective cuprate addition installs the Boc-aminomethyl group via conjugate addition to a pyrrolidine enone, achieving >95% de at C5 [4].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1